BenchChemオンラインストアへようこそ!

Dacuronium Bromide

Neuromuscular blockade Aminosteroid pharmacology Comparative potency

Dacuronium Bromide is a critical pharmacopeial impurity reference standard (EP Impurity A, USP Related Compound C) for Pancuronium Bromide. Unlike other aminosteroids, it is codified in USP/EP monographs for identity and quantitation, with a validated LC-CAD LOQ of 3.42 μg mL⁻¹. Ideal for analytical method development, system suitability testing, and routine batch release. Substituing with pancuronium or vecuronium invalidates regulatory compliance. Available in high purity (≥98%) for precise impurity profiling.

Molecular Formula C33H58Br2N2O3
Molecular Weight 690.6 g/mol
CAS No. 27115-86-2
Cat. No. B1669763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacuronium Bromide
CAS27115-86-2
Synonyms17-hydroxypancuronium
dacuronium
dacuronium bromide
dacuronium dibromide, (3alpha)-isomer
dacuronium dibromide, (3beta)-isomer
Gestormone
Organon N.B.68
Molecular FormulaC33H58Br2N2O3
Molecular Weight690.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]
InChIInChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1
InChIKeySUKULMJPMHYWKC-GMMLHHOXSA-L
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dacuronium Bromide (CAS 27115-86-2) Procurement Guide: Aminosteroid Neuromuscular Blocker Reference Standard


Dacuronium Bromide (developmental code NB-68, synonym ORG 6368) is an aminosteroid neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction [1]. Originally investigated as a short-acting non-depolarizing muscle relaxant, the compound was never marketed as a therapeutic agent [2]. In contemporary research and industrial settings, Dacuronium Bromide is procured primarily as a pharmacopeial reference standard—specifically designated as Pancuronium Bromide EP Impurity A and Pancuronium Bromide USP Related Compound C—for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing [3].

Dacuronium Bromide: Why Generic Aminosteroid Substitution Is Not Permissible


Dacuronium Bromide cannot be substituted with other aminosteroid neuromuscular blockers such as pancuronium or vecuronium for analytical or research applications. The compound is pharmacologically distinct: it is a metabolite of pancuronium with approximately one-fiftieth the neuromuscular blocking potency, and it exhibits a unique profile of faster onset and quicker recovery compared to its parent compound [1]. Critically, Dacuronium Bromide is codified in major pharmacopeias as a specified impurity (EP Impurity A; USP Related Compound C) requiring precise quantitation in pancuronium bromide drug substance and finished product release testing . Substitution with an alternative aminosteroid would invalidate regulatory compliance, compromise method accuracy due to different chromatographic retention and detector response characteristics, and fail to meet identity confirmation requirements for impurity profiling [2].

Dacuronium Bromide Quantitative Differentiation: Evidence-Based Selection Criteria


Dacuronium Bromide vs. Pancuronium and Tubocurarine: Neuromuscular Blocking Potency in Anesthetized Patients

Dacuronium bromide exhibits markedly lower neuromuscular blocking potency than both pancuronium bromide and tubocurarine in human subjects. In a clinical study of 23 anesthetized patients, dacuronium produced a competitive neuromuscular block with a potency of approximately one-tenth that of tubocurarine and one-fiftieth that of pancuronium [1].

Neuromuscular blockade Aminosteroid pharmacology Comparative potency

Dacuronium Bromide vs. Pancuronium: Onset and Recovery Kinetics in Human Subjects

Beyond potency differences, dacuronium bromide is pharmacodynamically differentiated from pancuronium by its faster onset of maximal action and quicker recovery profile. The clinical study directly compared dacuronium to both pancuronium and tubocurarine, reporting that maximal action was apparent earlier and recovery from its effects was somewhat quicker [1].

Neuromuscular blockade Pharmacodynamics Onset time Recovery kinetics

Dacuronium Bromide vs. Stercuronium and AH8165: Differential Muscle Fiber-Type Selectivity in Feline Model

In a comparative study of short-acting non-depolarizing agents in the cat soleus (slow-contracting) and tibialis anterior (fast-contracting) muscles, dacuronium bromide demonstrated equi-activity across both muscle types. This contrasts with stercuronium and AH8165, both of which produced a greater blocking action in the tibialis anterior than in the soleus, and with tubocurarine, which exhibits the opposite selectivity pattern [1].

Neuromuscular pharmacology Muscle fiber selectivity Fast-twitch vs slow-twitch

Dacuronium Bromide vs. Stercuronium and AH8165: Ganglion-Blocking Selectivity Ratio in Feline Model

In anesthetized cats, dacuronium bromide exhibited an intermediate ganglion-blocking selectivity profile relative to its neuromuscular blocking activity. The ratio of doses required to block preganglionically-stimulated nictitating membrane response versus tibialis anterior muscle response was 8.5 for dacuronium, compared to 16.7 for stercuronium (weaker ganglion blockade) and 3.8 for AH8165 (stronger ganglion blockade) [1].

Autonomic pharmacology Ganglion blockade Cardiac vagolysis Safety margin

Dacuronium Bromide vs. Vecuronium: LC-CAD Analytical Quantitation Limits for Impurity Profiling

A validated liquid chromatography method with charged aerosol detection (LC-CAD) for simultaneous determination of pancuronium and its impurities established distinct limits of quantitation (LOQ) for dacuronium and vecuronium. The LOQ for dacuronium was 3.42 μg mL⁻¹, whereas the LOQ for vecuronium was 1.64 μg mL⁻¹ under identical chromatographic conditions [1].

Analytical chemistry Liquid chromatography Charged aerosol detection Impurity quantitation Pharmaceutical quality control

Dacuronium Bromide vs. ORG.6368 and Pancuronium: Comparative Hepatic Uptake and Disposition in Feline Pharmacokinetic Model

In pharmacokinetic studies conducted in cats, the early hepatic uptake (during the first 3 minutes after injection) of ORG.6368 was significantly greater than that of dacuronium and pancuronium. Dacuronium exhibited an intermediate hepatic extraction profile among the three congeneric aminosteroid compounds [1]. Additionally, appreciable amounts of both dacuronium and ORG.6368 were detected in urine, bile, and liver 8 hours following intravenous administration, confirming biliary and renal elimination pathways [1].

Pharmacokinetics Hepatic uptake Drug disposition Biliary excretion

Dacuronium Bromide: Primary Research and Industrial Application Scenarios


Pharmaceutical Quality Control: Impurity Profiling of Pancuronium Bromide API and Finished Dosage Forms

Dacuronium Bromide is procured as a USP and EP reference standard (Pancuronium Bromide USP Related Compound C / EP Impurity A) for the identification and quantitation of dacuronium impurity in pancuronium bromide drug substance and drug product [1]. The validated LC-CAD method establishes a limit of quantitation of 3.42 μg mL⁻¹ for dacuronium, enabling compliance with ICH impurity thresholds [2]. Procurement is essential for analytical method validation, system suitability testing, and routine batch release in accordance with pharmacopeial monographs.

Analytical Method Development and Validation for Aminosteroid Neuromuscular Blocker Impurities

Dacuronium Bromide serves as a critical reference material for developing and validating chromatographic methods targeting multiple aminosteroid impurities simultaneously [1]. The compound's distinct LOQ (3.42 μg mL⁻¹) relative to vecuronium (1.64 μg mL⁻¹) under identical LC-CAD conditions necessitates inclusion in method robustness studies, linearity assessments, and accuracy/recovery experiments to ensure the analytical procedure is fit for its intended purpose [2].

Comparative Pharmacological Studies of Aminosteroid Neuromuscular Blocker Structure-Activity Relationships

For academic and industrial researchers investigating structure-activity relationships among aminosteroid neuromuscular blockers, Dacuronium Bromide provides a well-characterized comparator. It exhibits neuromuscular blocking potency approximately one-fiftieth that of pancuronium and one-tenth that of tubocurarine [1], with distinct onset and recovery kinetics [1]. Additionally, it demonstrates equi-activity across fast- and slow-contracting muscle fiber types in feline models, contrasting with the selectivity patterns of stercuronium and AH8165 [3]. These differentiated properties make it valuable for mechanistic studies exploring the molecular determinants of potency, duration, and tissue selectivity within this compound class.

Pharmacokinetic and Drug Disposition Studies Involving Biliary and Renal Elimination Pathways

Dacuronium Bromide is suitable for use as a reference compound in pharmacokinetic investigations focusing on hepatic uptake, biliary excretion, and renal elimination of quaternary ammonium aminosteroids. Studies in feline models demonstrate that dacuronium exhibits an intermediate hepatic extraction profile—significantly lower than ORG.6368 but distinct from pancuronium—and is detectable in urine, bile, and liver at 8 hours post-administration [1]. This characterized disposition profile supports its use as a calibration standard or comparator in drug metabolism and transporter studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dacuronium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.